molecular formula C22H17F2N3O3S2 B2452061 N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252917-81-9

N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2452061
CAS RN: 1252917-81-9
M. Wt: 473.51
InChI Key: IRQCTZPZTNNUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

A study described the synthesis of compounds with a similar thieno[2,3-d]pyrimidine scaffold as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One classical compound was highlighted as the most potent dual inhibitor of human TS and DHFR known to date, with nonclassical analogues demonstrating moderate potency against human TS. This suggests that related structures could be explored for their potential as dual inhibitors in cancer therapy due to the critical roles of TS and DHFR in nucleotide biosynthesis and cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).

Synthesis of Sulfanyl-Substituted Compounds and Their Chemiluminescence

Another study focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating that these structures could undergo base-induced decomposition to emit light. This property could have applications in the development of novel chemiluminescent probes for biological and analytical chemistry, highlighting the versatility of sulfanyl-substituted compounds in scientific research (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antimicrobial Activities

Chemical modifications of certain compounds to introduce the sulfanylacetamide group have led to derivatives with potent antimicrobial activities against gram-negative bacteria. This indicates the potential of such compounds, including the target molecule, in the development of new antibacterial agents, especially in the fight against resistant bacterial strains (Kishimoto et al., 1984).

Inhibition of Enzymes

Compounds containing pyrimidine and sulfanylacetamide moieties have been studied for their ability to inhibit various enzymes, including carbonic anhydrases and dihydrofolate reductase, essential for physiological processes such as acid-base balance and cell growth. This enzyme inhibition activity suggests the potential use of such compounds in designing drugs for conditions like glaucoma, edema, and certain cancers (Ilies et al., 2003).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-30-15-4-2-3-13(9-15)11-27-21(29)20-17(7-8-31-20)26-22(27)32-12-19(28)25-18-10-14(23)5-6-16(18)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCTZPZTNNUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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